Benzoic acid, 4-(10-undecenyloxy)-

Übersicht

Beschreibung

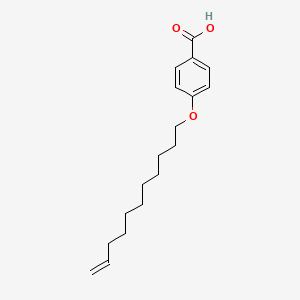

Benzoic acid, 4-(10-undecenyloxy)-: is an organic compound with the molecular formula C18H26O3 . It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 10-undecenyloxy group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(10-undecenyloxy)- typically involves the reaction of 4-hydroxybenzoic acid with 10-undecenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of benzoic acid, 4-(10-undecenyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Benzoic acid, 4-(10-undecenyloxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 10-undecenyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Benzoic acid, 4-(10-undecenyloxy)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and polymers .

Biology: In biological research, this compound is used to study the interactions between organic molecules and biological systems. It is also used in the development of bioactive compounds .

Medicine: Its unique structure allows for the design of molecules with specific biological activities .

Industry: In the industrial sector, benzoic acid, 4-(10-undecenyloxy)- is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of various industrial products .

Wirkmechanismus

The mechanism of action of benzoic acid, 4-(10-undecenyloxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

4-Hydroxybenzoic acid: A derivative of benzoic acid with a hydroxyl group at the para position.

10-Undecenoic acid: An unsaturated fatty acid with a double bond at the 10th carbon atom.

Uniqueness: Benzoic acid, 4-(10-undecenyloxy)- is unique due to the presence of both the benzoic acid moiety and the 10-undecenyloxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biologische Aktivität

Benzoic acid, 4-(10-undecenyloxy)- is an organic compound with the molecular formula . This compound has garnered interest in various fields due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Synthesis

The structure of benzoic acid, 4-(10-undecenyloxy)- features a benzoic acid moiety substituted at the para position with a 10-undecenyloxy group. The synthesis typically involves the reaction of 4-hydroxybenzoic acid with 10-undecenyl bromide in the presence of potassium carbonate as a base, using dimethylformamide (DMF) as a solvent under reflux conditions.

Biological Activity Overview

Benzoic acid derivatives are known for their diverse biological activities. The specific compound, benzoic acid, 4-(10-undecenyloxy)- has been studied for its potential in various biological applications:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for drug formulations aimed at combating bacterial and fungal infections.

- Cellular Mechanisms : Research indicates that benzoic acid derivatives can enhance the activity of key protein degradation systems in cells, specifically the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). This is particularly relevant in contexts such as aging, where these pathways tend to decline .

Detailed Research Findings

Recent studies have highlighted the compound's interactions with cellular mechanisms:

- Proteasome Activation : In vitro studies demonstrated that benzoic acid derivatives can significantly activate proteasomal chymotrypsin-like activity. For instance, one study found that certain derivatives increased proteasome activity by over 400% in human foreskin fibroblasts .

- Cathepsin Activation : The same research indicated that compounds similar to benzoic acid, 4-(10-undecenyloxy)- could enhance the activity of cathepsins B and L, which are crucial for protein degradation and cellular homeostasis. This suggests potential therapeutic applications in age-related diseases where proteostasis is compromised .

Comparative Biological Activity

To provide a clearer understanding of benzoic acid, 4-(10-undecenyloxy)-'s biological activity, it is beneficial to compare it with related compounds:

| Compound | Antimicrobial Activity | Proteasome Activation | Cathepsin Activation |

|---|---|---|---|

| Benzoic Acid | Moderate | Low | Low |

| p-Hydroxybenzoic Acid | High | Moderate | Moderate |

| Benzoic Acid, 4-(10-undecenyloxy)- | Potentially High | High | High |

Case Studies

- In Vitro Studies : A study conducted on human foreskin fibroblasts evaluated the effects of various benzoic acid derivatives on proteasome and cathepsin activities. The results indicated that at concentrations of 1 and 10 µg/mL, several derivatives significantly enhanced proteolytic activities without cytotoxic effects .

- Antimicrobial Testing : In another study focusing on the antimicrobial properties of benzoic acid derivatives, compounds were tested against a range of bacterial strains. The results suggested that certain derivatives exhibited significant inhibitory effects, supporting their potential use in pharmaceutical applications.

Eigenschaften

IUPAC Name |

4-undec-10-enoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-2-3-4-5-6-7-8-9-10-15-21-17-13-11-16(12-14-17)18(19)20/h2,11-14H,1,3-10,15H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUMMWYGOIPYOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395396 | |

| Record name | Benzoic acid, 4-(10-undecenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59100-95-7 | |

| Record name | Benzoic acid, 4-(10-undecenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.